Chiral C2-Aryl Substitution: Structural and Stereochemical Differentiation from N4-Aryl Regioisomers
The target compound is uniquely defined by a stereogenic center at the piperazine C2 position bearing a 4-chlorophenyl ring. The (S)-enantiomer (CAS 2132392-81-3) is the commercially characterized form . In contrast, the most common commercial analogs—e.g., (4-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone (CAS unavailable, MW 379.7) and (2-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone (CAS 353788-48-4)—are achiral molecules with substitution at the piperazine N4 position, resulting in a fundamentally different three-dimensional presentation of the aryl ring . The target compound contains one asymmetric atom (Fsp³ = 0.235), whereas N4-aryl regioisomers possess zero stereogenic centers (Fsp³ = 0) .
N4-aryl regioisomers: 0 asymmetric atoms; Fsp³ = 0
| Evidence Dimension | Stereochemical complexity (number of asymmetric atoms / Fsp³) |
|---|---|
| Target Compound Data | 1 asymmetric atom; Fsp³ = 0.235 (S-enantiomer, CAS 2132392-81-3) |
| Comparator Or Baseline | N4-aryl regioisomers (e.g., 4-(4-chlorophenyl)piperazine benzoyl derivatives): 0 asymmetric atoms; Fsp³ = 0 |
| Quantified Difference | Qualitative difference: chiral vs. achiral; Fsp³ difference: 0.235 vs. 0 |
| Conditions | Structural comparison based on canonical SMILES and InChI; target compound data from Fluorochem F616528; comparator structures from ChemicalBook |
Why This Matters
Chirality directly impacts target binding, off-target selectivity, and intellectual property novelty, making the C2-aryl architecture a critical selection criterion when stereochemical SAR is being investigated.
